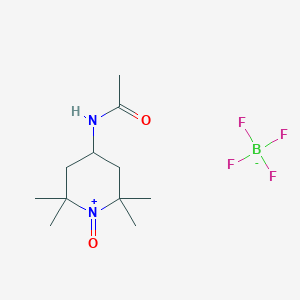

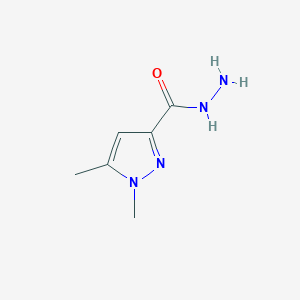

![molecular formula C15H26N2O4 B1272313 L-N-[(4'-Boc)Piperidino]Proline CAS No. 221352-39-2](/img/structure/B1272313.png)

L-N-[(4'-Boc)Piperidino]Proline

Descripción general

Descripción

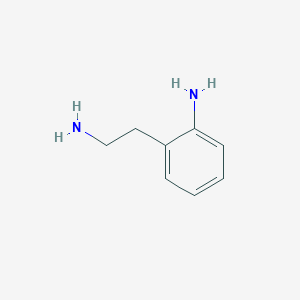

L-N-[(4'-Boc)Piperidino]Proline is a derivative of the amino acid L-proline, which is unique among the 20 essential amino acids due to its cyclized substituted α-amino group, making it formally an imino acid and restricting its conformational flexibility . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality.

Synthesis Analysis

The synthesis of L-proline derivatives, such as L-N-[(4'-Boc)Piperidino]Proline, often involves the protection of the amine group to improve the purity of the resulting compounds. For instance, the synthesis of highly pure L-proline N-carboxy anhydride (NCA) was achieved using Boc-protected L-proline, which facilitated the production of well-defined homopolymers and copolymers . Similarly, the enzymatic preparation of N-Boc-5-hydroxy-L-proline from N-α-tert-butoxycarbonyl (Boc)-L-ornithine demonstrates the utility of Boc protection in the synthesis of L-proline derivatives .

Molecular Structure Analysis

The molecular structure of L-N-[(4'-Boc)Piperidino]Proline would be characterized by the presence of the piperidine ring, a six-membered nitrogen-containing heterocycle, and the proline ring, a five-membered secondary amine. The Boc group would be attached to the nitrogen atom of the piperidine ring, providing steric bulk and protecting the amine. The structure of L-proline derivatives is crucial for their function as catalysts and their ability to form specific secondary structures in polypeptides .

Chemical Reactions Analysis

L-proline and its derivatives are known to catalyze a variety of chemical reactions. For example, L-proline nitrate has been used as a green catalyst for the synthesis of highly functionalized piperidines through a multi-component reaction . L-proline also catalyzes the synthesis of densely functionalized pyrazolo[3,4-b]pyridines . The Boc-protected L-proline derivatives could potentially be involved in similar catalytic processes, although the presence of the Boc group would influence the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-N-[(4'-Boc)Piperidino]Proline would be influenced by the Boc group, which increases the steric hindrance and affects the solubility and reactivity of the molecule. The Boc group is known to be stable under acidic conditions but can be removed under mildly acidic to neutral conditions, allowing for further functionalization of the molecule . The presence of the piperidine and proline rings would contribute to the rigidity and conformational stability of the molecule, which are important factors in its reactivity and potential applications in catalysis and peptide synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- L-N-[(4'-Boc)Piperidino]Proline and related heterocyclic L-proline amides have been explored for their potential anticonvulsive effects. This research involves synthesizing these compounds from BOC-L-proline and heterocyclic amines (Silhánková et al., 1996).

- Boc-l-proline serves as a chiral ligand for enantioselective additions to aromatic aldehydes, enhancing the utility of proline in asymmetric catalysis (Zhou et al., 2004).

- The protection of the amino group and purification methods used in synthesizing L-proline NCA allows for the creation of well-defined poly(l-proline) homopolymers and copolypeptides (Gkikas et al., 2011).

Structural and Conformational Analysis

- Research on polycyclic proline-derived scaffolds, including L-N-[(4'-Boc)Piperidino]Proline analogues, has been conducted to study their conformational preferences and structural differences. This is crucial for understanding their role in protein-protein interactions (Soicke et al., 2014).

- L-Proline analogues, including L-N-[(4'-Boc)Piperidino]Proline, are studied for their unique roles in protein folding and structure. These analogues are valuable in researching cellular metabolism and the regulation of macromolecule synthesis (Bach & Takagi, 2013).

Catalytic and Synthetic Applications

- L-N-[(4'-Boc)Piperidino]Proline derivatives are used in the catalytic synthesis of mesityl oxide from acetone. The study provides insights into a novel organocatalyst system that might offer an alternative to traditional inorganic catalysts (Xu et al., 2015).

- The compound has been applied in the enzymatic preparation of various hydroxyproline derivatives, indicating its versatility in the synthesis of complex organic molecules (Hanson et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJHMMZZSDZTLY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373565 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-N-[(4'-Boc)Piperidino]Proline | |

CAS RN |

221352-39-2 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

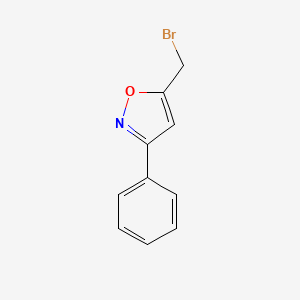

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)